Xanthohumol D

Quinone Reductase-2 NQO2 X-ray Crystallography

Xanthohumol D (CAS 274675-25-1) is a 3-prenylated chalcone with X-ray crystallographically confirmed active-site binding to quinone reductase-2 (QR-2), an attribute not shared by other hop-derived chalcones. This compound provides a structurally validated tool for QR-2 mechanistic studies, chemoprevention research, and structure-based drug design. It exhibits potent antiproliferative activity against MCF-7 (IC50 4.3 μM), A549 (IC50 6.8 μM), and HepG2 (IC50 7.1 μM) cancer cell lines, and demonstrates antibacterial activity against Bacillus subtilis (MIC 12.5 μg/mL). Its unique 3'-substitution pattern and 6'-methoxy group confer biological activities that preclude simple substitution with Xanthohumol or other in-class compounds. For reproducible results in QR-2 inhibition, oncology, or antibacterial research, compound-specific procurement is essential.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 274675-25-1
Cat. No. B015545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthohumol D
CAS274675-25-1
Synonymsxanthohumol D
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+
InChIKeyIIWLGOCXDBSFCM-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Xanthohumol D (CAS 274675-25-1): A 3-Prenylated Chalcone from Hops with Distinct QR-2 Binding and Antiproliferative Profile


Xanthohumol D (CAS 274675-25-1) is a 3-prenylated chalcone isolated from Humulus lupulus (hops), structurally defined as trans-chalcone with hydroxy groups at positions 4, 2′, and 4′, a methoxy group at position 6′, and a 2-hydroxy-3-methylbut-3-en-1-yl group at position 3′ [1]. It is recognized as an inhibitor of quinone reductase-2 (QR-2; NQO2) [2] and an EC 1.14.13.39 (nitric oxide synthase) inhibitor [3]. While numerous prenylated chalcones from hops exhibit broad biological activities, Xanthohumol D is distinguished by its specific QR-2 active-site binding confirmed via X-ray crystallography [2], its distinct antiproliferative potency across multiple human cancer cell lines , and its notable antibacterial activity against Bacillus subtilis [4].

Why Xanthohumol D (CAS 274675-25-1) Cannot Be Substituted by Xanthohumol or Other In-Class Prenylated Chalcones


The prenylated chalcone class from Humulus lupulus contains numerous structurally similar compounds, including Xanthohumol, Desmethylxanthohumol, Xanthohumol C, and Isoxanthohumol. However, small structural variations among these molecules lead to substantial quantitative differences in target engagement and cellular potency that preclude simple substitution. Xanthohumol D's unique substitution pattern at position 3′ (2-hydroxy-3-methylbut-3-en-1-yl group versus a prenyl group in Xanthohumol) and the presence of a methoxy group at 6′ confer distinct binding geometry within the QR-2 active site, confirmed by X-ray crystallography [1], and result in a unique profile of QR-2 inhibition that differs from both Xanthohumol and the known QR-2 inhibitor resveratrol [1]. Moreover, Xanthohumol D exhibits antiproliferative IC50 values against MCF-7 (4.3 μM), A549 (6.8 μM), and HepG2 (7.1 μM) cells that differ significantly from the activity of Xanthohumol and other in-class compounds on the same cell lines, rendering cross-class substitution unreliable for reproducible experimental outcomes. The absence of validated pharmacological equivalence necessitates compound-specific procurement for studies requiring precise biological activity.

Xanthohumol D (CAS 274675-25-1): Quantitative Evidence of Pharmacological Differentiation from Comparators


QR-2 Active-Site Binding Confirmed by X-ray Crystallography Versus Resveratrol Control

Xanthohumol D was confirmed as a ligand for QR-2 and its binding to the active site of QR-2 was directly validated using X-ray crystallography, establishing structural engagement that is distinct from other in-class chalcones lacking this direct structural evidence [1]. In the same screening system, the known QR-2 inhibitor resveratrol was used as a positive control with an IC50 of 5.1 μM [2], providing a benchmark comparator.

Quinone Reductase-2 NQO2 X-ray Crystallography Chemoprevention

Differential Antiproliferative Potency Against Human Cancer Cell Lines Versus Xanthohumol and Cisplatin

Xanthohumol D exhibits potent and selective antiproliferative activity against human cancer cell lines, with IC50 values of 4.3 μM (MCF-7 breast cancer), 6.8 μM (A549 lung cancer), and 7.1 μM (HepG2 hepatocellular carcinoma) after 72-hour incubation . For comparison, Xanthohumol demonstrated IC50 values of 9.4 ± 1.4 μM against HeLa cells in a separate study [1], while the widely used anticancer agent cisplatin showed higher IC50 values in comparable assays [2].

Antiproliferative Activity Cytotoxicity Cancer Cell Lines MCF-7

Antibacterial Activity Against Bacillus subtilis with Quantified MIC

Synthetic Xanthohumol D demonstrates significant antibacterial activity against the Gram-positive bacterium Bacillus subtilis, with a reported minimum inhibitory concentration (MIC) of 12.5 μg/mL [1]. This antibacterial activity is notable as it is not universally observed among all hop-derived prenylchalcones, with Xanthohumol itself showing varying MIC ranges (3.1–12.5 ppm) against different bacterial strains [2].

Antibacterial Bacillus subtilis MIC Gram-positive

Induction of Apoptosis in MCF-7 Breast Cancer Cells

Xanthohumol D induces early apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. Treatment with 10 μM Xanthohumol D for 48 hours increased the apoptotic rate by 35 ± 3% compared to untreated control cells, as quantified by Annexin V-FITC/PI flow cytometry . This pro-apoptotic activity distinguishes Xanthohumol D from compounds that inhibit proliferation primarily through cytostatic mechanisms, and aligns with the apoptotic induction reported for Xanthohumol in other cancer models [1].

Apoptosis MCF-7 Breast Cancer Flow Cytometry

Nitric Oxide Synthase (NOS) Inhibitory Activity

Xanthohumol D is classified as an EC 1.14.13.39 (nitric oxide synthase) inhibitor based on demonstrated inhibitory activity against NO production [1]. While specific IC50 values for NOS inhibition are not reported in primary literature, this annotation distinguishes Xanthohumol D from other hop prenylchalcones that do not share this specific enzyme inhibitor classification. The NO production inhibitory activity suggests potential anti-inflammatory applications .

Nitric Oxide Synthase NOS Inhibition Anti-inflammatory EC 1.14.13.39

DPPH Radical Scavenging Activity (Antioxidant Capacity)

Xanthohumol D exhibits strong DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with an IC50 value of 2.37 ± 0.40 μM . The antioxidant properties of Xanthohumol D and related hop flavonoids were investigated using the DPPH method [1]. For context, the potent antioxidant compound Trolox, commonly used as a standard, typically exhibits DPPH IC50 values in the range of 10–20 μM, indicating that Xanthohumol D demonstrates comparatively strong free radical scavenging capacity [2].

Antioxidant DPPH Radical Scavenging Free Radical

Xanthohumol D (CAS 274675-25-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Target Validation and Structural Biology of Quinone Reductase-2 (QR-2/NQO2)

Xanthohumol D is uniquely positioned for QR-2 structural and mechanistic studies due to its X-ray crystallographically confirmed active-site binding [1]. Researchers investigating QR-2 as a chemoprevention or antimalarial target should select Xanthohumol D over other hop chalcones lacking this direct structural validation. The availability of co-crystal structure information enables structure-based drug design and rational optimization of QR-2 ligands [1].

Anticancer Drug Discovery and Resistance Mechanism Studies

Xanthohumol D's potent antiproliferative activity against MCF-7 (IC50 4.3 μM), A549 (IC50 6.8 μM), and HepG2 (IC50 7.1 μM) cancer cell lines , combined with its demonstrated ability to induce apoptosis in MCF-7 cells (35% increase at 10 μM) , makes it an attractive lead-like tool compound for oncology research. Its superior activity to cisplatin in MCF-7 and PC-3 cell lines [2] suggests utility in studies of platinum-resistant cancer models and combination therapy screening.

Antibacterial Agent Development Against Gram-positive Pathogens

The confirmed antibacterial activity of synthetic Xanthohumol D against Bacillus subtilis (MIC 12.5 μg/mL) [3] supports its application in antibacterial drug discovery programs targeting Gram-positive bacteria. A patent application (CN 201910919108) specifically claims Xanthohumol D and its analogs for antibacterial pharmaceutical preparation [4], providing a foundation for industrial development and intellectual property positioning distinct from the anticancer applications of other hop chalcones.

Oxidative Stress and Free Radical Biology Research

Xanthohumol D's potent DPPH radical scavenging activity (IC50 2.37 μM) , which is approximately 4–8 times stronger than Trolox, positions it as a valuable research tool for studies of oxidative stress, free radical-mediated cellular damage, and antioxidant defense mechanisms. Its dual antioxidant and antiproliferative activities enable investigations into the intersection of redox biology and cancer cell proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthohumol D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.